molecular formula C21H41O4- B13352078 2-(2,3-dihydroxypropyl)octadecanoate

2-(2,3-dihydroxypropyl)octadecanoate

Cat. No.: B13352078
M. Wt: 357.5 g/mol
InChI Key: YUORFOKCGHOEIV-UHFFFAOYSA-M
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Description

2-(2,3-Dihydroxypropyl)octadecanoate, also known as glyceryl monostearate, is a monoglyceride commonly used as an emulsifier in foods and pharmaceuticals. It is the ester formed from glycerol and stearic acid. This compound appears as a white, odorless, and sweet-tasting flaky powder that is hygroscopic .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydroxypropyl)octadecanoate typically involves the esterification of glycerol with stearic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods: Industrially, this compound is produced through a glycerolysis reaction between triglycerides (from either vegetable or animal fats) and glycerol. This process is efficient and yields a high purity product suitable for various applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carboxylic acids.

    Reduction: The ester bond in this compound can be reduced to yield the corresponding alcohols.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Stearic acid and glyceric acid.

    Reduction: Stearyl alcohol and glycerol.

    Substitution: Various esters and ethers depending on the substituent introduced.

Scientific Research Applications

2-(2,3-Dihydroxypropyl)octadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydroxypropyl)octadecanoate involves its ability to interact with both hydrophilic and hydrophobic substances, making it an effective emulsifier. It reduces the surface tension between immiscible liquids, allowing for the formation of stable emulsions. In biological systems, it can be metabolized by lipases to release glycerol and stearic acid, which are further utilized in metabolic pathways .

Comparison with Similar Compounds

    Glyceryl distearate: Another ester of glycerol and stearic acid, but with two stearic acid molecules.

    Glyceryl tristearate: An ester of glycerol with three stearic acid molecules.

    Glyceryl monolaurate: An ester of glycerol and lauric acid.

Uniqueness: 2-(2,3-Dihydroxypropyl)octadecanoate is unique due to its balance of hydrophilic and hydrophobic properties, making it an excellent emulsifier. Its ability to form stable emulsions is superior to many other similar compounds, which may not have the same balance of properties .

Properties

Molecular Formula

C21H41O4-

Molecular Weight

357.5 g/mol

IUPAC Name

2-(2,3-dihydroxypropyl)octadecanoate

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21(24)25)17-20(23)18-22/h19-20,22-23H,2-18H2,1H3,(H,24,25)/p-1

InChI Key

YUORFOKCGHOEIV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCC(CC(CO)O)C(=O)[O-]

Origin of Product

United States

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